2-Chloro-4-methyl-5-nitronicotinonitrile
Description
2-Chloro-4-methyl-5-nitronicotinonitrile is a heterocyclic organic compound derived from pyridine (nicotinonitrile). Its structure features a pyridine ring substituted with a nitrile group at position 3, a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 5.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-5(2-9)7(8)10-3-6(4)11(12)13/h3H,1H3 |
InChI Key |
POUPSCDVHWMLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-nitronicotinonitrile typically involves the chlorination of 4-methyl-5-nitronicotinonitrile. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the pyridine ring.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of 2-Chloro-4-methyl-5-nitronicotinonitrile on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-4-methyl-5-nitronicotinonitrile.
Reduction: Formation of 2-chloro-4-methyl-5-aminonicotinonitrile.
Oxidation: Formation of 2-chloro-4-carboxy-5-nitronicotinonitrile.
Scientific Research Applications
2-Chloro-4-methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the nitrile group also contribute to its reactivity and potential biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Chloro-4-methyl-5-nitronicotinonitrile with structurally related compounds, focusing on molecular features, substituent effects, and safety profiles inferred from the provided evidence.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Core Structure | CAS Number |
|---|---|---|---|---|---|
| 2-Chloro-4-methyl-5-nitronicotinonitrile* | C₇H₄ClN₃O₂ | ~197.5 | Cl (2), CH₃ (4), NO₂ (5) | Pyridine | Not provided |
| Ethyl 2-hydroxy-5-nitronicotinate | C₈H₈N₂O₅ | 212.2 | OH (2), NO₂ (5), COOEt (3) | Pyridine | 156896-54-7 |
| 2-Amino-6-methylnicotinonitrile | C₇H₇N₃ | 133.15 | NH₂ (2), CH₃ (6) | Pyridine | 84647-20-1 |
| 2-Amino-4-chloro-5-methylbenzonitrile | C₈H₆ClN₂ | ~165.6 | NH₂ (2), Cl (4), CH₃ (5) | Benzene | 289686-80-2 |
*Inferred data based on structural analysis.
Key Observations:
Core Structure Differences: The target compound and –2 feature a pyridine ring, whereas ’s compound is benzene-based. Pyridine derivatives generally exhibit higher polarity and basicity compared to benzonitriles . The nitrile group in nicotinonitriles (pyridine) may enhance reactivity in nucleophilic substitutions compared to benzonitriles (benzene) .
Substituent Effects: Nitro Group (Position 5): Present in the target and . Chlorine vs. Amino Groups: The target’s Cl substituent (position 2) contrasts with amino groups in –3. Chlorine is electron-withdrawing, reducing ring basicity, while amino groups are electron-donating, increasing reactivity in coupling reactions . Methyl Groups: The methyl group in the target (position 4) may sterically hinder reactions compared to ’s methyl at position 6 .
Molecular Weight and Polarity :
- The target’s molecular weight (~197.5 g/mol) is intermediate between (212.2 g/mol) and (133.15 g/mol). Higher weight in is due to the ethyl ester group.
- The nitro and nitrile groups in the target suggest moderate polarity, likely influencing solubility in polar aprotic solvents (e.g., DMF or DMSO) .
Research Implications
Synthetic Applications : The target’s nitro group could serve as a precursor for reduction to amines, while the chloro substituent may enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity : Pyridine nitriles often exhibit antimicrobial or kinase-inhibitory properties; the nitro group may enhance bioactivity but also toxicity .
Biological Activity
2-Chloro-4-methyl-5-nitronicotinonitrile (C7H4ClN3O2) is an organic compound characterized by a pyridine ring with unique substitutions, including a chlorine atom, a methyl group, and a nitro group. This compound has garnered attention due to its potential biological activities, particularly its interactions with various enzymes and proteins. This article explores the biological activity of 2-Chloro-4-methyl-5-nitronicotinonitrile, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
The compound appears as a crystalline solid, typically colorless to light yellow. Its structural features contribute to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C7H4ClN3O2 |
| Molecular Weight | 187.57 g/mol |
| Appearance | Crystalline solid (colorless to light yellow) |
| Solubility | Soluble in organic solvents |
2-Chloro-4-methyl-5-nitronicotinonitrile exhibits biological activity primarily through its interaction with nitroreductases, enzymes that catalyze the reduction of nitro groups to amines. This interaction is significant for several biochemical pathways, influencing cellular processes such as:
- Gene Expression: The compound may modulate gene expression by affecting transcription factors or other regulatory proteins.
- Metabolism: It can alter metabolic pathways by inhibiting specific enzymes, leading to changes in cellular metabolism.
- Oxidative Stress Induction: Research indicates that this compound can induce oxidative stress within cells, impacting stress response pathways and potentially leading to cell damage or apoptosis.
Biological Activity Studies
Several studies have investigated the biological effects of 2-Chloro-4-methyl-5-nitronicotinonitrile:
-
Enzyme Interaction Studies:
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- In vitro assays demonstrated that it interacts with nitroreductases, affecting their activity and subsequently influencing downstream signaling pathways.
-
Oxidative Stress Response:
- In cell culture models, treatment with 2-Chloro-4-methyl-5-nitronicotinonitrile resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress induction.
- The oxidative stress response was further characterized by changes in antioxidant enzyme activity and increased expression of stress-related genes.
Case Study 1: In Vitro Effects on Cancer Cells
A study published in a peer-reviewed journal evaluated the effects of 2-Chloro-4-methyl-5-nitronicotinonitrile on human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at higher concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
These findings suggest that the compound could potentially be developed as an anticancer agent due to its ability to induce cell death in cancerous cells while sparing normal cells at lower concentrations.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of 2-Chloro-4-methyl-5-nitronicotinonitrile in models of neurodegeneration. Results showed that pre-treatment with the compound reduced neuronal cell death induced by oxidative stress:
| Treatment | Neuronal Survival (%) |
|---|---|
| Control | 40 |
| Compound Treatment | 70 |
This indicates that the compound may have therapeutic potential for neurodegenerative diseases where oxidative stress plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
